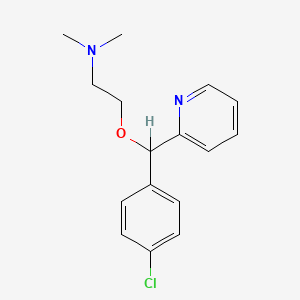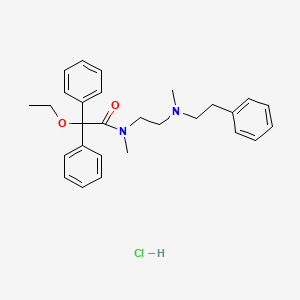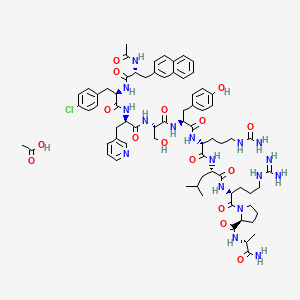
Acétate de cétrorèlix
Vue d'ensemble
Description
Cetrorelix Acetate is a gonadotropin-releasing hormone antagonist used to treat hormone-sensitive cancers of the prostate and breast . It is also used to prevent luteinizing hormone surges in women undergoing assisted reproduction therapy .
Synthesis Analysis
Cetrorelix acetate is a decapeptide with a sequence derived from LHRH . The synthesis involves the use of Rink amide resin and the deprotection of the Fmoc side chain protecting group of L-arginine, L-tyrosine, and L-serine in a single step to obtain Cetrorelix trifluoro acetate . The evidence of its chemical structure has been adequately confirmed by the pathway of synthesis, by characterisation of the structure of the isolated key intermediates and of the active substance itself by elemental analysis, spectroscopic methods .Molecular Structure Analysis
Cetrorelix is a synthetic decapeptidic analog of luteinizing hormone-releasing hormone (LH-RH) bearing structural modifications in the crucial positions 1, 2, 3, 6, and 10 . A series of structurally similar, pharmaceutically relevant peptides with known differences in aggregation behavior were investigated using 1H NMR and All-Atom Molecular Dynamics (AA-MD) simulations .Chemical Reactions Analysis
Cetrorelix binds to the gonadotropin-releasing hormone receptor and acts as a potent inhibitor of gonadotropin secretion. It competes with natural GnRH for binding to membrane receptors on pituitary cells and thus controls the release of LH and FSH in a dose-dependent manner .Physical And Chemical Properties Analysis
Cetrorelix Acetate has a molecular weight of 1431.04 (free base basis) and its empirical formula is C70H92ClN17O14 . It is a solid substance that is soluble in methanol at 10% .Applications De Recherche Scientifique
Techniques de reproduction assistée
Acétate de cétrorèlix: est utilisé pour prévenir l'ovulation prématurée chez les patientes subissant une stimulation ovarienne contrôlée, suivie d'un prélèvement d'ovocytes et de techniques de reproduction assistée. Il a été utilisé avec la gonadotrophine ménopausique humaine (HMG) et il existe une expérience limitée avec l'hormone folliculo-stimulante recombinante (FSH) suggérant une efficacité similaire .
Hyperplasie bénigne de la prostate
Des recherches ont été menées sur l'utilisation de l'This compound pour le traitement de l'hyperplasie bénigne de la prostate. Cependant, le développement pour cette indication a été interrompu .
Cancer du sein préménopausique
This compound: était en cours de développement comme option de traitement pour le cancer du sein préménopausique, mais ces recherches ont également été interrompues .
Endométriose
Des travaux de développement étaient en cours pour utiliser l'This compound dans le traitement de l'endométriose, mais ils n'ont pas abouti à une application commerciale .
Cancer de l'ovaire
La recherche comprenait l'application potentielle de l'This compound pour le traitement du cancer de l'ovaire, qui a ensuite été interrompue .
Cancer de la prostate
This compound: était envisagé pour le traitement du cancer de la prostate pendant les phases de recherche, mais n'a pas été poursuivi .
Fibromes utérins
Le composé a également été étudié comme traitement des fibromes utérins dans des études scientifiques, mais cette application n'a pas été poursuivie .
Fertilité et performance reproductive
Des études chez l'animal ont montré que l'This compound exerce une influence dose-dépendante sur la fertilité et la performance reproductive .
Mécanisme D'action
Target of Action
Cetrorelix acetate primarily targets the gonadotropin-releasing hormone (GnRH) receptor . This receptor is responsible for controlling the release of two crucial hormones: luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which play pivotal roles in ovulation during the menstrual cycle .
Mode of Action
Cetrorelix acetate acts as a potent inhibitor of gonadotropin secretion . It competes with natural GnRH for binding to membrane receptors on pituitary cells, thereby controlling the release of LH and FSH in a dose-dependent manner .
Biochemical Pathways
The primary biochemical pathway affected by Cetrorelix acetate is the GnRH signaling pathway . GnRH induces the production and release of LH and FSH from the gonadotrophic cells of the anterior pituitary . A positive estradiol (E2) feedback at midcycle enhances GnRH liberation, resulting in an LH surge. This surge induces the ovulation of the dominant follicle, resumption of oocyte meiosis, and subsequently luteinization, as indicated by rising progesterone levels . Cetrorelix acetate inhibits this process by competing with natural GnRH for binding to membrane receptors on pituitary cells .
Pharmacokinetics
Cetrorelix acetate exhibits a bioavailability of 85% and a protein binding of 86% . The elimination half-life varies depending on the dose: it is approximately 62.8 hours for a 3 mg single dose , 5 hours for a 0.25 mg single dose , and 20.6 hours for multiple 0.25 mg doses . The compound is excreted in feces (5% to 10% as unchanged drug and metabolites) and urine (2% to 4% as unchanged drug) .
Result of Action
The molecular and cellular effects of Cetrorelix acetate’s action primarily involve the suppression of LH and FSH production . The effects of Cetrorelix acetate on LH and FSH are reversible after discontinuation of treatment .
Safety and Hazards
Cetrorelix Acetate may be harmful if inhaled, absorbed through the skin, or swallowed. It may cause respiratory tract, skin, and eye irritation . Protective measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves .
Orientations Futures
Cetrorelix Acetate is used in assisted reproduction to inhibit premature luteinizing hormone surges . The drug works by blocking the action of GnRH upon the pituitary, thus rapidly suppressing the production and action of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This allows multiple follicles to mature and enables a timed oocyte retrieval during COS .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H92ClN17O14.C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEFLCOCAHJBEA-ANRVCLKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H96ClN17O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020705 | |
| Record name | Cetrorelix acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1491.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1631741-31-5, 145672-81-7 | |
| Record name | Cetrorelix monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1631741315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetrorelix acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N5-(aminocarbonyl)-D-ornithyl-L-leucyl-L-arginyl-L-prolyl-, acetate (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETRORELIX MONOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPQ226310Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cetrorelix acetate interact with its target?
A1: Cetrorelix acetate acts as a GnRH antagonist by competitively binding to GnRH receptors in the pituitary gland. [] This binding prevents the natural GnRH from binding to its receptors. []
Q2: What are the downstream effects of cetrorelix acetate binding to GnRH receptors?
A2: By blocking GnRH receptors, cetrorelix acetate inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. [] This suppression leads to a decrease in sex hormone production, primarily estrogen and testosterone. [, , , ]
Q3: Does cetrorelix acetate directly affect the ovaries?
A3: While cetrorelix acetate primarily acts on the pituitary gland, studies have shown it can also downregulate GnRH receptors in the ovaries, further contributing to its suppressive effects on sex hormone production. []
Q4: What is the molecular formula and weight of cetrorelix acetate?
A4: Cetrorelix acetate has a molecular formula of C59H88N16O13 x C2H4O2 and a molecular weight of 1413.6 g/mol. []
Q5: Are there any specific challenges related to the stability of cetrorelix acetate?
A5: Yes, cetrorelix acetate can be susceptible to degradation during storage. []
Q6: How is the stability of cetrorelix acetate formulations addressed?
A6: Research has focused on developing stable cetrorelix acetate medicinal compositions. One method involves specific cooling and freeze-drying processes using mannitol as an excipient to improve stability during long-term storage. []
Q7: What are the challenges in formulating cetrorelix acetate?
A8: Like many peptides, cetrorelix acetate poses formulation challenges due to its potential for degradation and low oral bioavailability. []
Q8: What strategies are employed to improve the stability and bioavailability of cetrorelix acetate?
A8: Research focuses on developing stable formulations for different administration routes:
- Injectable Formulations: Currently, cetrorelix acetate is primarily administered via subcutaneous injection. [, , ]
- Depot Formulations: Cetrorelix pamoate is a sustained-release formulation that allows for less frequent administration. [, ]
- Alternative Delivery Routes: Research is exploring alternative delivery systems, such as dry powder inhalation, to enhance patient comfort and compliance. []
Q9: What is the duration of action of cetrorelix acetate?
A12: The duration of action depends on the formulation. Cetrorelix acetate injections provide rapid and short-term suppression of LH and FSH. [] In contrast, the depot formulation, cetrorelix pamoate, offers sustained release and prolonged suppression. []
Q10: What are the main applications of cetrorelix acetate in assisted reproductive technology (ART)?
A10: Cetrorelix acetate is commonly used in ART to:
- Prevent premature LH surges: During controlled ovarian stimulation (COS) for in vitro fertilization (IVF), cetrorelix acetate is crucial for preventing premature ovulation, ensuring optimal oocyte retrieval. [, , , , , ]
- Manage ovarian hyperstimulation syndrome (OHSS): Cetrorelix acetate can be used to prevent or treat OHSS, a potentially serious complication of COS. [, ]
Q11: Has cetrorelix acetate demonstrated efficacy in other areas besides ART?
A11: Yes, research suggests potential applications in:
- Uterine leiomyoma: Cetrorelix acetate is being investigated as a potential treatment for uterine leiomyoma due to its ability to suppress estrogen production, a key factor in the growth of these tumors. []
- Breast cancer: Studies have explored cetrorelix acetate's potential in treating estrogen receptor-negative breast cancer, demonstrating its ability to inhibit tumor growth in xenograft models. []
Q12: Can cetrorelix acetate be used in all patients undergoing IVF?
A16: While generally safe and effective, cetrorelix acetate might not be suitable for all IVF patients. Factors such as age, ovarian reserve, and previous response to stimulation need to be considered. [, ]
Q13: Has cetrorelix acetate shown promise in treating cholestatic liver disease?
A17: Research suggests that cetrorelix acetate can reduce biliary hyperplasia and fibrosis in rat models of cholestatic liver injury. This effect is linked to its ability to suppress GnRH, which promotes cholangiocyte proliferation. []
Q14: Are there any ongoing efforts to improve the targeted delivery of cetrorelix acetate?
A19: While current formulations rely primarily on subcutaneous injection, research is exploring alternative delivery routes like dry powder inhalation to enhance patient comfort and potentially improve targeted delivery. []
Q15: What analytical methods are used to characterize and quantify cetrorelix acetate?
A15:
- High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reversed-phase HPLC, are widely used to determine cetrorelix acetate concentration in bulk and pharmaceutical formulations. These methods are validated for accuracy, precision, specificity, sensitivity, and stability. []
- Radioimmunoassay (RIA): RIA is employed to measure cetrorelix plasma concentrations. []
- Enzyme Immunoassays (EIA): EIA is used to determine serum hormone concentrations, including LH, FSH, testosterone, and progesterone, in response to cetrorelix acetate treatment. [, ]
Q16: How are analytical methods for cetrorelix acetate validated?
A16: Analytical methods for cetrorelix acetate, such as HPLC, undergo rigorous validation processes following ICH guidelines. These validations include assessments of:
- Accuracy: Measuring how close the results are to the true value. []
- Precision: Evaluating the reproducibility of results under the same conditions. []
- Specificity: Determining the method's ability to measure the target analyte in the presence of other components. []
- Sensitivity: Assessing the method's ability to detect small changes in analyte concentration. []
- **Stability: ** Evaluating the method's performance over time and under different storage conditions. []
Q17: Are there any alternatives to cetrorelix acetate in ART?
A24: Yes, GnRH agonists, like triptorelin acetate, are commonly used as an alternative for pituitary suppression during COS. [, , ] Additionally, progestin-primed ovarian stimulation (PPOS) using medroxyprogesterone acetate is emerging as a safe and effective alternative, particularly for freeze-all cycles or oocyte preservation. [, ]
Q18: What are the advantages and disadvantages of cetrorelix acetate compared to GnRH agonists?
A25:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



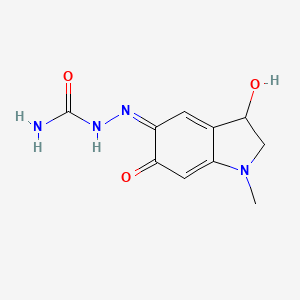
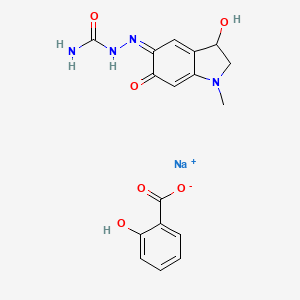
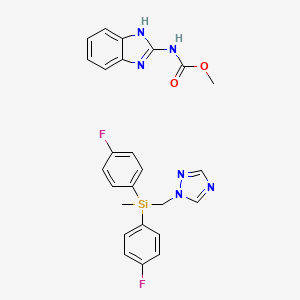
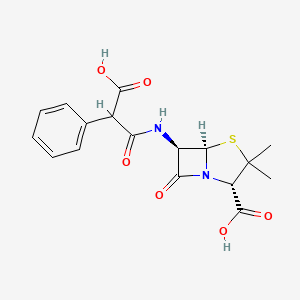
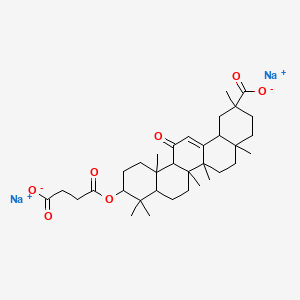
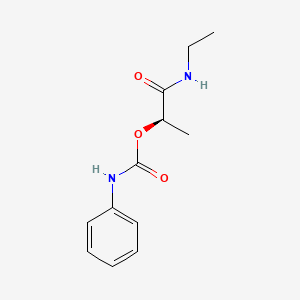

![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1668350.png)
